molecular formula C19H13Cl2N5O3 B2575124 2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-83-3

2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2575124
CAS No.: 899970-83-3
M. Wt: 430.25
InChI Key: GOTWXWBCDOPRQI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative featuring a bicyclic purine core substituted at positions 2 and 9 with aromatic rings. The 2-position carries a 2,4-dichlorophenyl group (electron-withdrawing substituents), while the 9-position is occupied by a 3-methoxyphenyl moiety (electron-donating group).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c1-29-11-4-2-3-10(8-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)12-6-5-9(20)7-13(12)21/h2-8H,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTWXWBCDOPRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known by its CAS number 899970-83-3, is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes dichlorophenyl and methoxyphenyl groups, contributing to its pharmacological properties.

The molecular formula of this compound is C19H13Cl2N5O3C_{19}H_{13}Cl_2N_5O_3 with a molecular weight of 430.2 g/mol. The structure is significant for its interactions with biological targets, particularly in the context of medicinal chemistry.

PropertyValue
Molecular Formula C₁₉H₁₃Cl₂N₅O₃
Molecular Weight 430.2 g/mol
CAS Number 899970-83-3

Research indicates that compounds like this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves mitochondrial membrane permeabilization and caspase activation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated cell cultures.
  • Animal Models : In vivo studies using murine models of inflammation showed a marked decrease in edema and inflammatory markers following administration of the compound.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells.
    Cell LineIC50 (µM)
    MCF-715
    MDA-MB-23120
  • Inflammation Model in Mice : In a controlled experiment involving induced paw edema in mice, treatment with the compound resulted in a reduction of paw swelling by approximately 40% compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest good bioavailability with significant distribution in tissues.
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with five structurally related purine derivatives, highlighting substituent patterns, molecular formulas, and key differences:

Compound Name (Substituents) Substituent at Position 2 Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 2,4-Dichlorophenyl 3-Methoxyphenyl C₁₉H₁₄Cl₂N₅O₃ 454.26 (calculated) High polarity due to Cl and OCH₃ -
2-(2,4-Dichlorophenyl)-9-(4-fluorophenyl)-... 2,4-Dichlorophenyl 4-Fluorophenyl C₁₉H₁₂Cl₂FN₅O₂ 442.20 (estimated) Enhanced lipophilicity (F substituent)
9-(3,4-Dimethylphenyl)-... None (unsubstituted) 3,4-Dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 Lower molecular weight; hydrophobic
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-... 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₇FN₅O₄ 433.38 (estimated) Electron-rich (OCH₃); steric hindrance
2-Methyl-9-(4-methylphenyl)-... Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Compact structure; reduced polarity

Key Observations

Electron-Donating Groups (OCH₃, CH₃): The 3-methoxyphenyl (target) and 2,4-dimethoxyphenyl () groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways. Steric Effects: Bulky substituents (e.g., 3,4-dimethylphenyl in ) may hinder binding in sterically constrained active sites.

Synthetic Pathways A common synthesis route involves coupling substituted phenyl isothiocyanates with diaminomaleonitrile, followed by cyclization with aldehydes (e.g., 4-ethoxybenzaldehyde) and subsequent alkylation (e.g., iodomethane) . Modifications at positions 2 and 9 are achieved by varying the aldehyde or isothiocyanate precursor.

Potential Applications Analogs with fluorinated or chlorinated aryl groups (, target compound) are hypothesized to exhibit anti-inflammatory or kinase-inhibitory properties based on structural similarity to known purine-based drugs. Derivatives with methyl groups () are often intermediates in synthesizing larger bioactive molecules due to their stability and ease of functionalization.

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